Perfluoro(5-methyl-3,6-dioxanon-1-ene)
Overview
Description
Perfluoro(5-methyl-3,6-dioxanon-1-ene) is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(5-methyl-3,6-dioxanon-1-ene) typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of heptafluoropropyl alcohol with a trifluorovinyl ether in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous fluorinated reagents. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Perfluoro(5-methyl-3,6-dioxanon-1-ene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced fluorinated compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or alkanes.
Scientific Research Applications
Perfluoro(5-methyl-3,6-dioxanon-1-ene) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique properties.
Mechanism of Action
The mechanism of action of Perfluoro(5-methyl-3,6-dioxanon-1-ene) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,3,3-Hexafluoro-2-(heptafluoropropoxy)-propane
- 1,1,1,2,3,3-Hexafluoro-3-(trifluorovinyl)oxy-propane
- 1,1,1,2,3,3-Hexafluoro-2-(heptafluoropropoxy)-3-oxy-propane
Uniqueness
Perfluoro(5-methyl-3,6-dioxanon-1-ene) is unique due to the presence of both heptafluoropropoxy and trifluorovinyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2-trifluoroethenoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O2/c9-1(10)2(11)25-8(23,24)4(14,6(18,19)20)26-7(21,22)3(12,13)5(15,16)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBJXVAPYONTFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880150 | |
Record name | Perfluoro(2-propoxypropyl vinyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-11-7 | |
Record name | 1-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1644-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,3,3-Hexafluoro-2-(heptafluoropropoxy)-3-((trifluorovinyl)oxy)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001644117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro(2-propoxypropyl vinyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-[(trifluorovinyl)oxy]propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing copolymers with low non-monotonic refractive index?
A1: [] Copolymers with low non-monotonic refractive indices are highly desirable for various technological applications, including antireflective coatings, optical waveguides, and high-performance plastics. These materials can manipulate light propagation in unique ways, leading to improved efficiency and performance in optical and electronic devices.
Q2: What are the key advantages of using perfluoro-2-ethyl-2-methyl-1,3-dioxole and perfluorovinyl ether as monomers in this study?
A2: [] Perfluoro-2-ethyl-2-methyl-1,3-dioxole and perfluorovinyl ether are both fluorinated monomers known for their ability to impart desirable properties like low surface energy, chemical inertness, and thermal stability to polymers. Combining these monomers allows researchers to fine-tune the refractive index and other properties of the resulting copolymers.
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